2,2',3,4',5'-Pentabromodiphenyl ether
Description
Properties
IUPAC Name |
1,2,4-tribromo-5-(2,3-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-2-1-3-10(12(6)17)18-11-5-8(15)7(14)4-9(11)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGYDGJRSCULJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879912 | |
| Record name | BDE-97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-64-4 | |
| Record name | 2,2',3,4',5'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-97 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A914160VRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2,2',3,4',5'-Pentabromodiphenyl ether (BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. Due to their persistence in the environment and potential for bioaccumulation, PBDEs have raised significant health concerns. This article reviews the biological activity of BDE-99, focusing on its toxicological effects, metabolic pathways, and implications for human health and the environment.
- Chemical Name : 2,2',3,4',5'-Pentabromodiphenyl ether
- CAS Number : 60348-60-9
- Molecular Formula : C12H4Br5O
Toxicological Profile
BDE-99 exhibits various biological activities that can impact both human health and ecosystems:
Acute Toxicity
Studies indicate that BDE-99 has low acute toxicity when administered via oral, dermal, or inhalation routes. It is not considered a skin or eye irritant and does not cause skin sensitization .
Chronic Effects
Chronic exposure to BDE-99 has been linked to several adverse effects:
- Liver Effects : Animal studies have shown liver enlargement and induction of metabolic enzymes at relatively low doses .
- Thyroid Disruption : BDE-99 may interfere with thyroid hormone levels, affecting metabolic processes .
- Neurodevelopmental Impact : Exposure during critical developmental periods has been associated with neurobehavioral changes in animal models .
Metabolism and Bioaccumulation
BDE-99 undergoes metabolic transformations primarily in the liver. Research on polar bears (Ursus maritimus) has demonstrated that they can metabolize BDE-99 into various hydroxylated metabolites through cytochrome P450 enzymes, particularly CYP2B . This metabolic pathway suggests a potential mechanism for toxicity related to oxidative stress.
Bioaccumulation Potential
BDE-99 is highly bioaccumulative, with log bioaccumulation factors (logBAF) exceeding 5 in some studies. This characteristic raises concerns about biomagnification through food webs, particularly in aquatic environments where sediment organisms can accumulate PBDEs from contaminated sediments .
Human Biomonitoring
A limited number of studies have assessed human exposure to BDE-99. The presence of PBDEs in human breast milk highlights the potential for maternal transfer to infants, raising concerns about developmental impacts .
Environmental Impact Studies
Research has shown that BDE-99 is persistent in the environment and can undergo long-range transport. This behavior contributes to its widespread distribution and accumulation in remote ecosystems .
Scientific Research Applications
Primary Applications
- Flame Retardant in Materials
- Building Materials
- Consumer Products
Environmental and Health Considerations
The use of 2,2',3,4',5'-Pentabromodiphenyl ether has raised significant environmental and health concerns:
- Persistence and Bioaccumulation : This compound is known for its stability in the environment, leading to bioaccumulation in wildlife and potential human exposure through food chains .
- Toxicological Effects : Studies have indicated that exposure can lead to liver degeneration and neurobehavioral changes in animal models . Regulatory bodies have flagged it as a substance of concern due to its potential endocrine-disrupting effects.
Case Study 1: Biomonitoring Data
A comprehensive case study on PBDEs highlighted the limited data available regarding human exposure and health outcomes. It emphasized the importance of biomonitoring to assess risks associated with compounds like 2,2',3,4',5'-Pentabromodiphenyl ether. The study found that while these compounds are prevalent in the environment, their exact impact on human health remains inadequately documented .
Case Study 2: Regulatory Actions
In response to growing concerns about the safety of PBDEs, many countries have implemented regulations limiting their use. For example, the European Union has banned several PBDEs due to their toxicological profiles. This regulatory shift has led manufacturers to seek alternative flame retardants that are less harmful to human health and the environment .
Comparative Analysis of Related Compounds
| Compound Name | Chemical Formula | Bromination Pattern | Unique Features |
|---|---|---|---|
| 2,2',3,4',5'-Pentabromodiphenyl ether | C₁₂H₅Br₅O | Five bromine atoms | Effective flame retardant with significant toxicity |
| 2,2',4,4'-Tetrabromodiphenyl ether | C₁₂H₈Br₄O | Four bromine atoms | Less persistent than pentabrominated compounds |
| Hexabromodiphenyl ether | C₁₂H₆Br₆O | Six bromine atoms | More toxic and persistent than pentabrominated ethers |
Comparison with Similar Compounds
Key Differences :
- Bioavailability : Lower-brominated congeners (e.g., BDE-47) are more bioavailable due to smaller molecular size and lower log Kow compared to BDE-153 and BDE-209 .
Environmental Occurrence and Bioaccumulation
- BDE-99 vs. BDE-47 : Both dominate in biotic samples, but BDE-99 is more prevalent in sediment and dust (e.g., U.S. household dust: BDE-99 ≈ 1,000 ng/g vs. BDE-47 ≈ 330 ng/g) .
- BDE-99 vs. BDE-153 : BDE-153 exhibits higher retention in organisms (e.g., juvenile kestrels: 45% retention for BDE-153 vs. 7.8–45.3% for BDE-99) due to increased bromination and resistance to metabolic breakdown .
- Metabolites : BDE-99 undergoes hydroxylation and debromination to form bioactive metabolites (e.g., 6-OH-BDE-99), which exhibit stronger endocrine-disrupting effects than parent compounds .
Toxicity Profiles
Neurodevelopmental Effects
Mechanistic Insights :
Endocrine and Metabolic Effects
- Adipogenesis : BDE-99 induces lipid accumulation in preadipocytes at 20 μM, suggesting a role in obesity-related metabolic disorders .
- Thyroid Disruption : BDE-99's hydroxylated metabolites (e.g., 5′-OH-BDE-99) mimic thyroxine structure, competitively binding to transport proteins .
Regulatory Status
| Region | BDE-47/99 (PentaBDE) | BDE-153 (HexaBDE) | BDE-209 (DecaBDE) |
|---|---|---|---|
| European Union | Banned (2004) | Restricted | Restricted (2019) |
| United States | Phased out (2008) | No restriction | Limited use |
| California | Banned (2008) | Banned (2008) | Banned (2008) |
Rationale : PentaBDE mixtures (containing BDE-99) were prioritized for restriction due to higher bioaccumulation and toxicity compared to decaBDE .
Preparation Methods
Synthesis via Copper-Catalyzed Coupling and Bromination
A detailed synthesis method reported by the U.S. Environmental Protection Agency (EPA) involves a multi-step process starting from phenol and potassium hydroxide to form potassium phenolate, followed by copper bronze-catalyzed coupling with 1,3-dibromobenzene, and subsequent bromination to yield the pentabrominated product.
Preparation of Potassium Phenolate:
Phenol is reacted with potassium hydroxide in ethanol to form potassium phenolate, which is isolated as a white solid after vacuum evaporation (yield ~94.8%).Copper-Catalyzed Coupling:
Potassium phenolate (8.04 g, 0.061 mol) is reacted with 1,3-dibromobenzene (14.34 g, 0.061 mol) and copper powder (1.5 g) at 170°C under nitrogen for 4 hours. The product, 3-bromodiphenyl ether, is isolated after workup and purification (~5.14 g).Bromination:
The 3-bromodiphenyl ether is brominated with bromine and iron powder in carbon tetrachloride (CCl4), producing a mixture of brominated products. Chromatographic purification yields a viscous oil, which upon recrystallization attempts remains oily, indicating the complexity of purification.Purification and Characterization:
The crude product is analyzed by thin-layer chromatography (TLC), proton nuclear magnetic resonance (1H NMR), and high-performance liquid chromatography (HPLC) to confirm the presence of the pentabrominated diphenyl ether.
Direct Bromination of Diphenyl Ether Using Friedel-Crafts Catalysis
Commercial synthesis of pentabromodiphenyl ethers often employs direct bromination of diphenyl ether in the presence of a Friedel-Crafts catalyst, such as iron powder or iron(III) chloride, in organic solvents like acetonitrile or tetrahydrofuran.
Reaction Conditions:
Diphenyl ether is treated with bromine under catalytic conditions, where the catalyst facilitates electrophilic aromatic substitution, introducing bromine atoms at activated positions on the aromatic rings.Solvent Role:
Organic solvents such as acetonitrile or tetrahydrofuran are used to dissolve reactants and control reaction kinetics.Product Mixture:
The reaction typically yields a mixture of brominated congeners, including tetra-, penta-, and hexabromodiphenyl ethers, which require chromatographic separation to isolate the desired pentabrominated compound.
This method is widely used commercially due to its simplicity and scalability, although it yields a mixture of products necessitating further purification.
Neat Bromination Technique for Dibromodiphenyl Ether as a Precedent
While specific literature on neat bromination of 2,2',3,4',5'-pentabromodiphenyl ether is limited, a related patent (EP0341295A1) describes a neat bromination process for 4,4'-dibromodiphenyl ether that could be adapted for higher brominated derivatives:
Process Description:
Diphenyl ether is brominated without solvent or catalyst by adding a slight stoichiometric excess of bromine at room temperature, with gradual temperature increase up to ~60°C to maintain the reaction mixture liquid.Advantages:
This method avoids solvents and catalysts, reducing impurities and improving yield and purity.Purification:
Excess bromine is removed by passing air or inert gas over the reaction mixture at elevated temperature, followed by methanol digestion to purify the product.Potential Adaptation:
Similar neat bromination could be applied stepwise or with controlled bromine addition to synthesize pentabrominated diphenyl ethers, including 2,2',3,4',5'-pentabromodiphenyl ether, with high specificity and purity.
Summary of Key Reaction Parameters and Yields
| Preparation Step | Reagents/Conditions | Product Form | Yield/Notes |
|---|---|---|---|
| Potassium phenolate formation | Phenol + KOH in ethanol, vacuum evaporation | White solid | ~94.8% yield |
| Copper bronze-catalyzed coupling | Potassium phenolate + 1,3-dibromobenzene, 170°C, N2 | 3-Bromodiphenyl ether (oil) | ~5.14 g isolated |
| Bromination of 3-bromodiphenyl ether | Bromine + iron powder in CCl4 | Mixture of brominated products (viscous oil) | Requires chromatographic purification |
| Direct bromination of diphenyl ether | Bromine + Friedel-Crafts catalyst in organic solvent | Mixture of PBDE congeners | Commercially scalable, mixture requires purification |
| Neat bromination (related dibromo compound) | Diphenyl ether + slight excess bromine, 25-60°C | Pure dibromodiphenyl ether | High yield, high purity, solvent-free |
Research Findings and Challenges
The copper-catalyzed method allows regioselective formation of brominated diphenyl ethers but involves multiple steps and purification challenges.
Direct bromination methods are simpler but produce complex mixtures, requiring advanced chromatographic techniques for isolation.
Neat bromination offers a promising route for high purity and yield but requires careful temperature and bromine stoichiometry control.
Purification remains a significant challenge due to the viscous nature and mixture of brominated products, often necessitating repeated chromatography and recrystallization.
Analytical techniques such as TLC, 1H NMR, HPLC, and mass spectrometry are essential for monitoring reaction progress and product purity.
Q & A
Q. What analytical methods are recommended for detecting and quantifying BDE-99 in environmental and biological samples?
BDE-99 is typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) due to its sensitivity for low-concentration halogenated compounds. Sample preparation involves extraction with non-polar solvents (e.g., hexane) followed by cleanup using silica gel/sulfuric acid columns to remove lipids and interfering compounds like cholestene, which can suppress ionization . For biological matrices (e.g., plasma), automated systems like the Rapid Trace® streamline extraction and fractionation into neutral and phenolic components . Quantification requires congener-specific calibration standards, such as custom PBDE pre-mixes, to account for variability in ionization efficiency among brominated congeners .
Q. What are the standard toxicological endpoints for assessing BDE-99 exposure in animal models?
Key endpoints include:
- Hepatotoxicity : Liver weight changes, histopathological alterations (e.g., vacuolation), and enzyme activity (e.g., CYP450 induction) .
- Thyroid Dysregulation : Serum thyroxine (T4) and triiodothyronine (T3) levels, as BDE-99 disrupts thyroid hormone transport and metabolism .
- Developmental Toxicity : Postnatal exposure studies in rodents evaluate neurobehavioral deficits (e.g., impaired habituation, learning/memory) using maze tests and spontaneous behavior monitoring . Maternal toxicity during gestation is also monitored, including weight gain and litter size .
Q. How should researchers design environmental monitoring studies for BDE-99?
- Sample Selection : Prioritize lipid-rich matrices (e.g., fish, breast milk) due to BDE-99’s lipophilicity. Sediment cores can provide historical contamination trends .
- Congener-Specific Analysis : Differentiate BDE-99 from co-occurring congeners (e.g., BDE-47) using high-resolution MS to avoid misinterposure sources .
- Quality Control : Include field blanks, matrix spikes, and certified reference materials (CRMs) to validate recovery rates and minimize cross-contamination .
Advanced Research Questions
Q. How can contradictory data on BDE-99’s environmental persistence and temporal trends be resolved?
While some studies report stabilizing BDE-99 levels in aquatic biota (e.g., Swedish pike), exponential increases in human breast milk (1972–1997) suggest ongoing exposure pathways . Methodological adjustments include:
- Temporal-Spatial Matching : Compare contemporaneous environmental and human samples to account for lagged biomagnification.
- Source Apportionment : Use congener ratios (e.g., BDE-99/BDE-47) to distinguish legacy vs. emerging sources, such as recycled products containing PBDEs .
- Degradation Studies : Investigate abiotic processes (e.g., UV-induced debromination) and biotic metabolism (e.g., hydroxylation pathways) that alter congener profiles .
Q. What methodologies are used to study BDE-99’s metabolic pathways and degradation products?
- In Vivo Models : Oral/subcutaneous exposure in mice followed by plasma metabolite profiling identifies cleavage products (e.g., 2,4,5-tribromophenol) and hydroxylated derivatives (e.g., 4-HO-BDE-42) .
- Computational Chemistry : Density functional theory (DFT) predicts debromination pathways and PBDF/PBDD formation during pyrolysis .
- Isotopic Labeling : Use deuterated analogs to track metabolic shifts in in vitro hepatic microsome assays .
Q. How can researchers address data gaps in BDE-99’s carcinogenic potential and long-term toxicity?
- Chronic Bioassays : Conduct lifetime carcinogenicity studies in rodents, focusing on thyroid and liver tumors, with dose ranges spanning the EPA’s reference dose (RfD: 0.1 mg/kg/day) .
- Epigenetic Endpoints : Evaluate DNA methylation and histone modification in transgenerational models to assess heritable effects .
- Epidemiological Cohorts : Leverage biobanks with archived serum to correlate BDE-99 levels with cancer incidence, adjusting for confounders like PCB co-exposure .
Q. What advanced techniques are needed to characterize BDE-99’s degradation products in environmental matrices?
- Non-Target Screening : Use high-resolution orbitrap-MS to identify unknown hydroxylated (HO-) and methoxylated (MeO-) PBDEs .
- Isomer-Specific Analysis : Employ chiral columns to resolve enantiomers of debrominated products (e.g., BDE-49), which may have divergent toxicities .
- Synchrotron-Based Spectroscopy : X-ray absorption near-edge structure (XANES) analysis detects bromine speciation in soil and sediment microenvironments .
Methodological Considerations
- Regulatory Alignment : Align experimental designs with EPA IRIS guidelines for hazard characterization, including weight-of-evidence evaluations for carcinogenicity .
- Data Reproducibility : Report congener-specific concentrations (ng/g lipid weight) and normalize to total organic carbon (TOC) in environmental samples to enable cross-study comparisons .
- Ethical Compliance : For human studies, adhere to NHANES protocols for serum/plasma collection and informed consent, ensuring ethical review board approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
